GZD856 formic

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

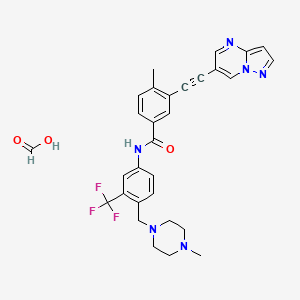

formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O.CH2O2/c1-20-3-5-23(15-22(20)6-4-21-17-33-27-9-10-34-38(27)18-21)28(39)35-25-8-7-24(26(16-25)29(30,31)32)19-37-13-11-36(2)12-14-37;2-1-3/h3,5,7-10,15-18H,11-14,19H2,1-2H3,(H,35,39);1H,(H,2,3) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBBDTJTQDJXAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN5C(=CC=N5)N=C4.C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F3N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GZD856 in Chronic Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL1 fusion gene.[1][2][3] The constitutively active BCR-ABL1 tyrosine kinase is the primary driver of CML pathogenesis.[1][2][4] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, acquired resistance, particularly through the T315I "gatekeeper" mutation, remains a significant clinical challenge.[5][6] GZD856 has emerged as a potent, orally bioavailable Bcr-Abl inhibitor designed to overcome this resistance. This document provides a comprehensive overview of the mechanism of action of GZD856 in CML, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Potent Inhibition of Bcr-Abl Kinase

GZD856 exerts its therapeutic effect through the direct inhibition of the Bcr-Abl tyrosine kinase. Its mechanism is centered on competitively binding to the ATP-binding site of the Abl kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascades that drive leukemic cell proliferation and survival.[4]

A critical feature of GZD856 is its potent activity against both the wild-type Bcr-Abl kinase and the imatinib-resistant T315I mutant.[5][6] The T315I mutation sterically hinders the binding of many first and second-generation TKIs, but GZD856 is designed to accommodate this altered conformation, thus effectively suppressing the kinase activity of this resistant variant.[5]

Impact on Downstream Signaling Pathways

The inhibition of Bcr-Abl by GZD856 leads to the deactivation of critical downstream signaling pathways. Experimental evidence demonstrates that GZD856 effectively suppresses the phosphorylation of key signaling proteins, including:

-

Crkl (Crk-like protein): An adaptor protein that is a primary substrate of Bcr-Abl. Its phosphorylation is a direct indicator of Bcr-Abl kinase activity.

-

STAT5 (Signal Transducer and Activator of Transcription 5): A crucial transcription factor involved in cell proliferation, differentiation, and survival. Its activation is a hallmark of Bcr-Abl-driven leukemogenesis.[7]

Western blot analyses have confirmed that GZD856 leads to a dose-dependent reduction in the phosphorylation of both Bcr-Abl itself (autophosphorylation) and its downstream effectors, Crkl and STAT5, in both wild-type and T315I-mutant CML cell lines.[5]

References

- 1. Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathways involved in chronic myeloid leukemia pathogenesis: The importance of targeting Musashi2-Numb signaling to eradicate leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an Effective Therapy for CML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical approaches in chronic myeloid leukemia: from cells to systems - PMC [pmc.ncbi.nlm.nih.gov]

GZD856: A Potent Inhibitor of Bcr-Abl and the T315I Resistance Mutation

An In-depth Technical Guide on the Primary Target and Mechanism of Action

Introduction

GZD856 is a novel, orally bioavailable small molecule inhibitor targeting the Bcr-Abl tyrosine kinase.[1][2][3] The constitutively active Bcr-Abl fusion protein is the primary pathogenic driver of Chronic Myelogenous Leukemia (CML).[1][3] While the first-generation inhibitor imatinib revolutionized CML treatment, the emergence of drug resistance, particularly through the T315I "gatekeeper" mutation, has posed a significant clinical challenge.[1][4] GZD856 was specifically designed to overcome this resistance by effectively inhibiting both the wild-type Bcr-Abl kinase and its T315I mutant form.[1][2][3][5]

Primary Molecular Target: Bcr-Abl Tyrosine Kinase

The primary molecular target of GZD856 is the Bcr-Abl tyrosine kinase.[1][2][5] GZD856 exhibits potent inhibitory activity against both the native (wild-type) Bcr-Abl and the clinically significant T315I mutant, which is notoriously resistant to first and second-generation tyrosine kinase inhibitors.[1][2][3][6]

Quantitative Analysis of Kinase Inhibition and Cellular Antiproliferation

The efficacy of GZD856 has been quantified through in vitro kinase assays and cellular proliferation assays using various leukemia cell lines. The data consistently demonstrates the potent and selective activity of GZD856.

| Target | Assay Type | IC50 (nM) |

| Bcr-Abl (Wild-Type) | Kinase Activity | 19.9[1][2] |

| Bcr-Abl (T315I Mutant) | Kinase Activity | 15.4[1][2] |

Table 1: In vitro kinase inhibitory activity of GZD856 against wild-type and T315I mutant Bcr-Abl.

| Cell Line | Bcr-Abl Status | IC50 (nM) |

| K562 | Wild-Type | 2.2[1][2] |

| Ba/F3WT | Wild-Type | 0.64[2] |

| Ba/F3T315I | T315I Mutant | 10.8[1][2] |

| MOLT4 | Bcr-Abl Negative | Less Potent |

| U937 | Bcr-Abl Negative | Less Potent |

| HFL-1 (non-cancer) | Bcr-Abl Negative | 6780[1] |

Table 2: Antiproliferative activity of GZD856 against Bcr-Abl positive and negative cell lines.

Mechanism of Action and Signaling Pathway

GZD856 functions by competitively binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its catalytic activity. This blockade of ATP binding prevents the autophosphorylation and activation of Bcr-Abl, which in turn inhibits the phosphorylation of its downstream substrates. The inhibition of Bcr-Abl signaling ultimately leads to the suppression of cell proliferation and induction of apoptosis in Bcr-Abl positive cancer cells.

Western blot analyses have confirmed that GZD856 effectively suppresses the activation of Bcr-Abl and its downstream signaling proteins, including Crkl and STAT5, in a dose-dependent manner in CML cells.[1]

Caption: Bcr-Abl signaling pathway and the inhibitory action of GZD856.

Experimental Protocols

Kinase Activity Evaluation

The inhibitory activity of GZD856 against Bcr-Abl kinase was determined using a biochemical assay. The general steps are as follows:

-

Recombinant Bcr-Abl (wild-type or T315I mutant) enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

GZD856 is added at various concentrations to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Antiproliferation Assay

The effect of GZD856 on the proliferation of leukemia cell lines was assessed using a cell viability assay. The protocol involves:

-

Seeding cells (e.g., K562, Ba/F3) in 96-well plates at a specific density.

-

Treating the cells with a range of concentrations of GZD856 for a specified duration (e.g., 72 hours).

-

Adding a viability reagent (e.g., MTT, CellTiter-Glo) to each well.

-

Measuring the absorbance or luminescence, which correlates with the number of viable cells.

-

Calculating the IC50 values, representing the concentration of GZD856 that inhibits cell growth by 50%.

Caption: Workflow for cellular antiproliferation assay.

Western Blot Analysis

To confirm the inhibition of Bcr-Abl signaling in cells, Western blotting was performed. The key steps include:

-

Treating Bcr-Abl positive cells (e.g., K562, Ba/F3) with different concentrations of GZD856 for a specified time (e.g., 4 hours).[1][7]

-

Lysing the cells to extract total proteins.

-

Separating the proteins by size using SDS-PAGE.

-

Transferring the separated proteins to a membrane (e.g., PVDF).

-

Probing the membrane with primary antibodies specific for total and phosphorylated forms of Bcr-Abl, Crkl, and STAT5.

-

Incubating with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detecting the protein bands using a chemiluminescent substrate and imaging system.

In Vivo Antitumor Efficacy

Preclinical studies using mouse xenograft models have demonstrated the in vivo efficacy of GZD856. In a K562 xenograft model, oral administration of GZD856 at 10 mg/kg/day for 16 consecutive days potently suppressed tumor growth.[1][4] Furthermore, in a Ba/F3 xenograft model expressing the Bcr-Abl T315I mutant, GZD856 dose-dependently inhibited tumor growth, with a dose of 50 mg/kg/day inducing approximately 90% tumor regression after 16 days of treatment.[1]

Conclusion

GZD856 is a potent and orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, with significant activity against both the wild-type enzyme and the clinically challenging T315I mutant. Its mechanism of action involves the direct inhibition of Bcr-Abl kinase activity, leading to the suppression of downstream signaling pathways that are crucial for the proliferation and survival of CML cells. The robust preclinical data, including both in vitro and in vivo studies, highlight GZD856 as a promising therapeutic agent for the treatment of CML, particularly in cases of imatinib resistance.

References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

GZD856: A Potent Inhibitor of Bcr-Abl T315I Mutant in Chronic Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most first and second-generation tyrosine kinase inhibitors (TKIs).[1][2][3][4] GZD856 has been identified as a novel, orally bioavailable third-generation TKI that effectively overcomes this resistance by potently inhibiting both the native and the T315I mutant forms of the Bcr-Abl kinase.[5][6][7] This technical guide provides a comprehensive overview of the preclinical data on GZD856, focusing on its inhibitory activity, mechanism of action, and relevant experimental methodologies.

Core Inhibitory Activity of GZD856

GZD856 demonstrates potent inhibitory activity against both wild-type Bcr-Abl and the clinically significant T315I mutant. Its efficacy has been evaluated through in vitro kinase assays and cellular proliferation assays, with the key quantitative data summarized below.

Table 1: In Vitro Kinase Inhibitory Activity of GZD856

| Target Kinase | GZD856 IC50 (nM) | Ponatinib IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) |

| Native Bcr-Abl | 19.9[5][8] | Not Reported | 98.2[5] | 43.5[5] |

| Bcr-Abl T315I | 15.4[5][8] | Similar to GZD856[5] | >10,000 | >10,000 |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Data for comparator compounds are included for reference.

Table 2: Cellular Antiproliferative Activity of GZD856

| Cell Line | Expressed Bcr-Abl Genotype | GZD856 IC50 (nM) |

| K562 | Wild-Type | 2.2[5][8] |

| Ba/F3 | Wild-Type | 0.64[5][8] |

| Ba/F3 | T315I Mutant | 10.8[5][8] |

| K562R | Q252H Mutant | 67.0[8] |

IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.

Mechanism of Action

GZD856 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the Bcr-Abl kinase, including the T315I mutant.[5][9] Molecular docking studies reveal that the pyrazolo[1,5-a]pyrimidine core of GZD856 forms a critical hydrogen bond with the NH of Met318 in the hinge region of the kinase.[5][9] The amide group forms additional hydrogen bonds with Glu286 and Asp381, while the trifluoromethylphenyl group occupies a deep hydrophobic pocket.[5][9] Crucially, the alkynyl linker of GZD856 makes favorable van der Waals interactions with the Isoleucine at position 315, thus avoiding the steric clash that prevents the binding of many other TKIs.[5][9]

By inhibiting the kinase activity of Bcr-Abl, GZD856 effectively suppresses the downstream signaling pathways that drive CML cell proliferation and survival. Western blot analyses have confirmed that GZD856 dose-dependently inhibits the phosphorylation of Bcr-Abl and its downstream targets, Crkl and STAT5, in both wild-type and T315I-mutant cell lines.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of GZD856.

In Vitro Bcr-Abl Kinase Assay

A FRET-based Z'-Lyte assay system is utilized to determine the in vitro kinase activity of GZD856 against both wild-type and T315I mutant Bcr-Abl.[5]

Materials:

-

384-well plates

-

Z'-Lyte assay kit (Invitrogen)

-

Recombinant Bcr-Abl (wild-type) and Bcr-Abl (T315I) enzymes

-

ATP

-

GZD856 (and other inhibitors) at various concentrations

Procedure:

-

Prepare serial dilutions of GZD856.

-

In a 384-well plate, add the Bcr-Abl enzyme (wild-type or T315I mutant).

-

Add the serially diluted GZD856 to the wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km for each enzyme (e.g., 10 µM for wild-type and 5 µM for T315I mutant).[5]

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence resonance energy transfer (FRET) signal according to the Z'-Lyte assay kit manufacturer's instructions.

-

Calculate the percent inhibition for each GZD856 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

The antiproliferative activity of GZD856 is assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.

Materials:

-

K562, Ba/F3 (wild-type), and Ba/F3 (T315I) cell lines

-

Cell culture medium and supplements

-

96-well plates

-

GZD856 at various concentrations

-

MTT or CellTiter-Glo reagent

Procedure:

-

Seed the cells in 96-well plates at a predetermined density.

-

Allow the cells to attach and resume growth overnight.

-

Treat the cells with a serial dilution of GZD856 for a specified duration (e.g., 72 hours).

-

Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well.

-

Incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine cell viability.

-

Calculate the percentage of cell proliferation inhibition relative to untreated controls and determine the IC50 value.

Western Blot Analysis

Western blotting is employed to confirm the inhibition of Bcr-Abl signaling in cellular models.[5]

Materials:

-

K562, Ba/F3 (wild-type), and Ba/F3 (T315I) cell lines

-

GZD856 at various concentrations

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-Crkl, anti-Crkl, anti-phospho-STAT5, anti-STAT5, and a loading control like GAPDH or β-actin)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Treat the cells with different concentrations of GZD856 for a defined period (e.g., 4 hours).[5]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the appropriate primary antibodies overnight.

-

Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to assess the dose-dependent inhibition of protein phosphorylation.

In Vivo Efficacy

The antitumor activity of GZD856 has been demonstrated in mouse xenograft models.[5] Oral administration of GZD856 has been shown to potently suppress tumor growth in mice bearing xenografts of K562 and Ba/F3 cells expressing Bcr-Abl T315I.[5][8] These findings highlight the potential of GZD856 as an orally bioavailable therapeutic agent for CML, including cases with acquired imatinib resistance due to the T315I mutation.

Conclusion

GZD856 is a potent, orally active inhibitor of both native Bcr-Abl and the T315I mutant. Its distinct mechanism of action allows it to overcome the resistance conferred by the gatekeeper mutation. The preclinical data strongly support the continued development of GZD856 as a promising therapeutic agent for CML patients who have developed resistance to other TKIs. The experimental protocols detailed herein provide a framework for further investigation and validation of its activity.

References

- 1. What are Bcr-Abl T315I inhibitors and how do they work? [synapse.patsnap.com]

- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Effective killing of Gleevec-resistant CML cells with T315I mutation by a natural compound PEITC through redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in Bcr-Abl tyrosine kinase inhibitors for overriding T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

GZD856 (Formic): A Technical Guide for Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856, in its formic acid salt form, is a potent, orally active small molecule inhibitor targeting Platelet-Derived Growth Factor Receptors alpha (PDGFRα) and beta (PDGFRβ).[1] Emerging research has highlighted its potential as a therapeutic agent in lung cancer, primarily through the inhibition of critical signaling pathways that drive tumor growth and metastasis. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with GZD856 in the context of lung cancer research, designed to equip researchers and drug development professionals with the core information required for further investigation.

Mechanism of Action

GZD856 exerts its anti-cancer effects by potently inhibiting the kinase activity of both PDGFRα and PDGFRβ.[1] These receptor tyrosine kinases are key players in various cellular processes, including proliferation, migration, and angiogenesis. In several types of lung cancer, the PDGFR signaling pathway is dysregulated, often through the overexpression of the receptors or their ligands, leading to uncontrolled tumor growth and the recruitment of cancer-associated fibroblasts (CAFs) that contribute to a tumor-promoting microenvironment.[2] GZD856 has been shown to block this signaling cascade in lung cancer cells.[3] It also demonstrates inhibitory activity against the Bcr-Abl fusion protein, including the T315I mutant, which is relevant in certain leukemias.[4][5]

Signaling Pathway

Upon ligand binding, PDGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins. This initiates downstream cascades, most notably the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are central to cell survival and proliferation. By inhibiting the initial phosphorylation of PDGFR, GZD856 effectively shuts down these subsequent pro-tumorigenic signals.

Quantitative Data

The following tables summarize the reported in vitro efficacy and cellular effects of GZD856.

Table 1: In Vitro Kinase and Cellular IC50 Values

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

| Target/Cell Line | Type | IC50 (nM) | Reference |

| PDGFRα | Kinase | 68.6 | [1] |

| PDGFRβ | Kinase | 136.6 | [1] |

| Bcr-Abl (native) | Kinase | 19.9 | [1] |

| Bcr-Abl (T315I) | Kinase | 15.4 | [1] |

| H1703 | Lung Cancer Cell | Varies (Potent) | [3] |

| A549 | Lung Cancer Cell | Limited Activity | [3] |

| K562 | Leukemia Cell | 2.2 | [1][5] |

| Ba/F3 (Bcr-Abl WT) | Murine Pro-B Cell | 0.64 | [1][5] |

| Ba/F3 (Bcr-Abl T315I) | Murine Pro-B Cell | 10.8 | [1][5] |

Table 2: In Vivo Efficacy in Lung Cancer Xenograft Models

Tumor growth inhibition in mouse models following oral administration of GZD856.

| Cell Line Xenograft | Dosage | Treatment Duration | Outcome | Reference |

| H1703 | 10-30 mg/kg (p.o. daily) | 16 days | Good antitumor activity | [1] |

| A549 | 10-30 mg/kg (p.o. daily) | 16 days | Good antitumor activity | [1] |

| A549-Luc (Orthotopic) | Not Specified | Not Specified | Inhibition of brain and liver metastasis | [1] |

Experimental Protocols

The following are representative, detailed protocols for key experiments relevant to the study of GZD856 in lung cancer.

Note: These are standardized methodologies. The precise parameters in the original study by Zhang et al. (2016) were not available in the searched public domain resources. Researchers should optimize these protocols for their specific experimental conditions.

Cell Proliferation (MTT) Assay

This assay assesses the effect of GZD856 on the viability and proliferation of lung cancer cells.

Materials:

-

Lung cancer cell lines (e.g., H1703, A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

GZD856 (formic salt)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of GZD856 in culture medium. Replace the medium in the wells with 100 µL of the GZD856 dilutions. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for PDGFR Phosphorylation

This method is used to confirm that GZD856 inhibits the phosphorylation of PDGFR in lung cancer cells.

Materials:

-

Lung cancer cell lines (e.g., H1703)

-

GZD856 (formic salt)

-

PDGF ligand (e.g., PDGF-BB)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-β-actin

-

HRP-conjugated secondary antibody

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours.

-

Inhibition and Stimulation: Pre-treat cells with various concentrations of GZD856 for 2-4 hours. Then, stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated PDGFRβ signal to the total PDGFRβ and loading control (β-actin).

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of GZD856's antitumor efficacy in a mouse model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)

-

H1703 or A549 lung cancer cells

-

Matrigel (optional)

-

GZD856 (formic salt)

-

Vehicle solution for oral gavage (e.g., 0.5% CMC-Na)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 H1703 or A549 cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.

-

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer GZD856 (e.g., 10-30 mg/kg) or vehicle daily via oral gavage.

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and general health of the mice.

-

Endpoint: Continue treatment for a predetermined period (e.g., 16 days). At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

-

Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental processes.

Conclusion

GZD856 is a promising PDGFRα/β inhibitor with demonstrated preclinical activity against lung cancer models. It effectively suppresses the proliferation of PDGFRα-amplified lung cancer cells and inhibits tumor growth and metastasis in vivo. The provided data and protocols offer a foundational resource for scientists investigating the therapeutic potential of GZD856 and the role of PDGFR signaling in lung cancer. Further research is warranted to fully elucidate its mechanism in the tumor microenvironment and to explore its potential in clinical settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

GZD856 Formic: A Technical Guide to a Novel Bcr-Abl Inhibitor for Overcoming T315I-Mediated Resistance

Foreword: This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of GZD856 formic, a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase. GZD856 was specifically designed to overcome acquired resistance to first and second-generation tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myelogenous Leukemia (CML), particularly the challenging T315I "gatekeeper" mutation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and development workflow.

Introduction and Discovery

Chronic Myelogenous Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the constitutively active Bcr-Abl fusion protein. While TKIs like imatinib have revolutionized CML treatment, the emergence of resistance, primarily through point mutations in the Abl kinase domain, remains a significant clinical challenge. The T315I mutation, in particular, confers resistance to most approved TKIs.

GZD856 was discovered through a scaffold hopping strategy based on the structure of ponatinib, a known pan-Bcr-Abl inhibitor.[1] The design of GZD856 involved replacing the imidazo[1,2-b]pyridazine core of ponatinib with a pyrazolo[1,5-a]pyrimidine scaffold.[1] This modification aimed to retain the essential hydrogen bonding with the hinge region of the Bcr-Abl kinase while potentially offering a different pharmacological profile. This compound refers to the formic acid salt of the GZD856 free base, a form often utilized to improve solubility and stability.

Mechanism of Action

GZD856 is a potent inhibitor of both wild-type Bcr-Abl and the T315I mutant.[1][2][3] Molecular docking studies suggest that GZD856 binds to the ATP-binding site of the Bcr-Abl kinase in its DFG-out (inactive) conformation.[1] The pyrazolo[1,5-a]pyrimidine core of GZD856 forms a critical hydrogen bond with the backbone NH of Met318 in the kinase hinge region, a key interaction for potent inhibition.[1]

By inhibiting the kinase activity of Bcr-Abl, GZD856 effectively blocks the downstream signaling pathways that drive the proliferation and survival of CML cells. This is evidenced by the dose-dependent reduction in the phosphorylation of downstream effector proteins such as CrkL (v-crk avian sarcoma virus CT10 oncogene homolog-like) and STAT5 (Signal Transducer and Activator of Transcription 5).[1]

Quantitative Biological Data

The biological activity of GZD856 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase and Antiproliferative Activity of GZD856

| Target/Cell Line | Assay Type | GZD856 IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Nilotinib IC₅₀ (nM) | Ponatinib IC₅₀ (nM) | Reference |

| Kinase Activity | ||||||

| Bcr-Abl (Wild-Type) | FRET-based Z'-Lyte | 19.9 | 98.2 | 43.5 | N/A | [1] |

| Bcr-Abl (T315I) | FRET-based Z'-Lyte | 15.4 | >10,000 | >10,000 | N/A | [1] |

| Cell Proliferation | ||||||

| K562 (Bcr-Abl WT) | Cell Viability | 2.2 | 289.3 | 21.5 | 0.4 | [1] |

| Ba/F3 (Bcr-Abl WT) | Cell Viability | 0.64 | N/A | N/A | N/A | [1][3] |

| Ba/F3 (Bcr-Abl T315I) | Cell Viability | 10.8 | >10,000 | >10,000 | 0.5 | [1] |

| K562R (Q252H) | Cell Viability | 67.0 | 4,532 | 112.5 | 1.8 | [1] |

N/A: Not Available in the cited sources.

Table 2: In Vivo Efficacy of GZD856 in Xenograft Models

| Xenograft Model | Treatment and Dose | Dosing Schedule | Outcome | Reference |

| K562 (Bcr-Abl WT) | GZD856, 10 mg/kg | Oral, once daily for 16 days | Potent tumor growth suppression | [1] |

| Ba/F3 (Bcr-Abl T315I) | GZD856, 20 mg/kg | Oral, once daily for 16 days | No obvious inhibition of tumor growth | [1] |

| Ba/F3 (Bcr-Abl T315I) | GZD856, 50 mg/kg | Oral, once daily for 16 days | ~90% tumor regression | [1] |

| Ba/F3 (Bcr-Abl T315I) | Imatinib, 100 mg/kg | Oral, once daily for 16 days | No inhibition of tumor growth | [1] |

Table 3: Pharmacokinetic Profile of GZD856 in Rats

| Administration Route | Dose | T₁₂ (h) | Cₘₐₓ (µg/L) | AUC₀₋∞ (µg/L·h) | Oral Bioavailability (%) | Reference |

| Intravenous (i.v.) | 5 mg/kg | 19.97 | 934.38 | 8165.8 | N/A | [2] |

| Oral (p.o.) | 25 mg/kg | 22.2 | 899.5 | N/A | 78 | [2] |

N/A: Not Available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted during the preclinical evaluation of GZD856.

Bcr-Abl Kinase Activity Assay (FRET-based Z'-Lyte)

This assay measures the inhibitory effect of GZD856 on the kinase activity of wild-type and T315I mutant Bcr-Abl.

Materials:

-

384-well plates

-

Z'-Lyte Assay System (Invitrogen)

-

Recombinant Bcr-Abl (wild-type) and Bcr-Abl (T315I) enzymes

-

Tyr2 peptide substrate

-

ATP

-

HEPES buffer (50 mM, pH 7.5)

-

BRIJ-35 (0.01%)

-

MgCl₂ (10 mM)

-

EGTA (1 mM)

-

GZD856 and control compounds

Procedure:

-

Prepare serial dilutions of GZD856 and control compounds in DMSO.

-

In a 384-well plate, add the compounds to the appropriate wells.

-

Prepare the reaction mixture containing:

-

For Bcr-Abl wild-type: 10 µM ATP

-

For Bcr-Abl T315I mutant: 5 µM ATP

-

2 µM Tyr2 peptide substrate

-

50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA

-

0.0247 µg/mL Bcr-Abl enzyme

-

-

Add 10 µL of the reaction mixture to each well.

-

Incubate the plate at room temperature for a specified time according to the manufacturer's instructions.

-

Add the development reagent from the Z'-Lyte Assay System.

-

Incubate for the recommended duration.

-

Measure the fluorescence resonance energy transfer (FRET) signal using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ values.[1]

Cell Proliferation Assay (MTT-based)

This assay determines the antiproliferative activity of GZD856 against CML cell lines. The following is a general protocol that can be adapted for K562 and Ba/F3 cells.

Materials:

-

K562 or Ba/F3 cells

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

GZD856 and control compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Culture K562 or Ba/F3 cells in RPMI-1640 medium.

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Prepare serial dilutions of GZD856 and add them to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Western Blot Analysis of Bcr-Abl Signaling

This method is used to assess the effect of GZD856 on the phosphorylation of Bcr-Abl and its downstream targets.

Materials:

-

K562 or Ba/F3 cells

-

GZD856

-

SDS sample lysis buffer

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies:

-

Phospho-Bcr-Abl (Tyr245)

-

Bcr-Abl

-

Phospho-CrkL (Tyr207)

-

CrkL

-

Phospho-STAT5 (Tyr694)

-

STAT5

-

GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat K562 or Ba/F3 cells with varying concentrations of GZD856 for 4 hours.[1]

-

Lyse the cells in 1x SDS sample lysis buffer.

-

Sonicate and boil the cell lysates.

-

Separate the proteins by SDS-PAGE (8-12% gel).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the antitumor efficacy of GZD856 in mouse models.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or SCID mice)

-

K562 or Ba/F3 T315I cells

-

Matrigel (optional)

-

GZD856 and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Inject K562 or Ba/F3 T315I cells subcutaneously into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer GZD856 orally at the desired doses (e.g., 10 mg/kg for K562; 20 and 50 mg/kg for Ba/F3 T315I) once daily for 16 consecutive days.[1]

-

Administer the vehicle control to the control group.

-

Measure the tumor size with calipers every 2 days.

-

Calculate the tumor volume using the formula: (length × width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if needed.

Chemical Synthesis

The synthesis of GZD856 is achieved through a multi-step process. A schematic of the synthesis is provided below.

Caption: Synthetic route of GZD856.

Visualizations

Bcr-Abl Signaling Pathway and Inhibition by GZD856

Caption: GZD856 inhibits Bcr-Abl and downstream signaling.

Preclinical Development Workflow for GZD856

Caption: Preclinical development workflow of GZD856.

Conclusion

This compound is a promising, orally bioavailable Bcr-Abl inhibitor that demonstrates potent activity against both wild-type Bcr-Abl and the clinically significant T315I mutant. Its distinct chemical scaffold, potent in vitro and in vivo efficacy, and favorable pharmacokinetic profile make it a strong candidate for further development in the treatment of CML, particularly in patients who have developed resistance to other TKIs. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to understand and potentially build upon the development of GZD856 and other next-generation kinase inhibitors.

References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

GZD856: A Technical Guide to PDGFRα and PDGFRβ Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856 is a potent, orally bioavailable small molecule inhibitor targeting Platelet-Derived Growth Factor Receptors alpha (PDGFRα) and beta (PDGFRβ), key regulators of cellular proliferation, differentiation, migration, and survival. Dysregulation of the PDGFR signaling pathway is implicated in the pathogenesis of various malignancies, including certain lung cancers and gastrointestinal stromal tumors (GIST). This technical guide provides a comprehensive overview of the inhibitory activity of GZD856 against PDGFRα and PDGFRβ, including quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathways. The formic acid salt of GZD856 is often utilized in research due to its enhanced solubility and stability, with comparable biological activity to the free base form at equivalent molar concentrations.

Quantitative Inhibitory Activity

The inhibitory potency of GZD856 against PDGFRα and PDGFRβ has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | GZD856 (formic) IC50 (nM) |

| PDGFRα | 68.6 |

| PDGFRβ | 136.6 |

PDGFR Signaling Pathway and Mechanism of Inhibition

PDGFRs are receptor tyrosine kinases (RTKs) that are activated upon binding of their cognate platelet-derived growth factor (PDGF) ligands. This binding induces receptor dimerization, leading to autophosphorylation of specific tyrosine residues within the intracellular kinase domains. These phosphorylated sites serve as docking platforms for various signaling molecules, initiating downstream cascades such as the RAS-MAPK and PI3K-AKT pathways, which in turn promote cell growth, proliferation, and survival.

GZD856 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PDGFR kinase domain. This occupation prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

Caption: PDGFR Signaling Pathway and GZD856 Inhibition.

Experimental Protocols

While the precise, detailed experimental protocol for determining the IC50 values of GZD856 against PDGFRα and PDGFRβ is not publicly available, a representative in vitro kinase inhibition assay protocol is provided below. This protocol is based on established methodologies for assessing the activity of tyrosine kinase inhibitors.

Representative In Vitro PDGFR Kinase Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of GZD856 against recombinant human PDGFRα and PDGFRβ kinases.

Materials:

-

Recombinant human PDGFRα and PDGFRβ kinase domains

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

GZD856 (formic acid salt)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of GZD856 in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Reaction Setup:

-

Add the diluted GZD856 or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the recombinant PDGFRα or PDGFRβ kinase to the wells.

-

Add the Poly(Glu, Tyr) substrate to the wells.

-

Pre-incubate the mixture at room temperature for a defined period (e.g., 10 minutes).

-

-

Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to a detectable signal (e.g., luminescence).

-

Read the signal on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of kinase activity for each GZD856 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the GZD856 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for a Representative Kinase Inhibition Assay.

Clinical Development

As of the latest available information, there are no specific clinical trials publicly registered that are focused on evaluating GZD856 as a primary inhibitor of PDGFRα or PDGFRβ for cancers driven by PDGFR activation. GZD856 has been investigated in preclinical studies for lung cancer, where PDGFR signaling can be relevant.[1] However, a significant portion of the research on GZD856 has centered on its potent inhibitory activity against the T315I mutant of Bcr-Abl in the context of chronic myeloid leukemia. Further clinical investigation would be necessary to determine the safety and efficacy of GZD856 in patient populations with tumors characterized by aberrant PDGFR signaling.

Logical Relationship of GZD856's Dual Activity

GZD856 exhibits a dual inhibitory mechanism, targeting both PDGFR and Bcr-Abl kinases. This suggests a broader potential therapeutic application for this compound in malignancies where either or both of these signaling pathways are dysregulated.

Caption: Logical Relationship of GZD856's Dual Kinase Inhibition.

References

GZD856: A Novel Approach to Overcoming Imatinib Resistance in Chronic Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The advent of tyrosine kinase inhibitors (TKIs), exemplified by imatinib, has revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the emergence of drug resistance, primarily driven by mutations in the BCR-ABL kinase domain, presents a significant clinical challenge. The T315I "gatekeeper" mutation is particularly notorious, conferring resistance to imatinib and several second-generation TKIs. This guide provides a comprehensive technical overview of GZD856, a novel and potent BCR-ABL inhibitor, with a specific focus on its role in overcoming imatinib resistance, particularly that mediated by the T315I mutation. GZD856 has demonstrated significant efficacy in preclinical studies, offering a promising therapeutic strategy for patients with resistant CML.[1][2][3]

Core Mechanism of Action

GZD856 is a potent, orally bioavailable inhibitor of the BCR-ABL kinase.[1][2] Its mechanism of action centers on the competitive inhibition of the ATP-binding site of both the wild-type and mutated BCR-ABL kinase. Notably, GZD856 is highly effective against the T315I mutant, a feat not achieved by imatinib or many other TKIs.[3] By blocking the kinase activity of BCR-ABL, GZD856 effectively halts the downstream signaling pathways that drive the proliferation and survival of CML cells.[3]

Quantitative Efficacy of GZD856

The potency of GZD856 has been quantified through various in vitro assays, demonstrating its superior activity against both wild-type and T315I-mutated BCR-ABL.

Table 1: In Vitro Kinase Inhibitory Activity of GZD856 and Reference Compounds

| Compound | BCR-ABL WT IC50 (nM) | BCR-ABL T315I IC50 (nM) |

| GZD856 | 19.9 | 15.4 |

| Imatinib | 98.2 | >10000 |

| Nilotinib | 43.5 | >10000 |

| Ponatinib | 19 | 15.4 |

Data compiled from Lu et al., 2017.[3][4]

Table 2: Cellular Antiproliferative Activity of GZD856

| Cell Line | BCR-ABL Status | GZD856 IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) |

| K562 | WT | 2.2 | 285.3 | 21.6 | 1.3 |

| Ba/F3 WT | WT | 0.64 | 750.6 | 15.3 | 0.4 |

| Ba/F3 T315I | T315I | 10.8 | >10000 | >10000 | 2.0 |

| K562R | Q252H | 67.0 | >10000 | 125.4 | 1.8 |

| MOLT4 | BCR-ABL Negative | >10000 | >10000 | >10000 | 25.4 |

| U937 | BCR-ABL Negative | >10000 | >10000 | >10000 | 185.3 |

Data compiled from Lu et al., 2017.[3]

Signaling Pathway Inhibition

GZD856 effectively suppresses the autophosphorylation of BCR-ABL and the phosphorylation of its key downstream signaling proteins, CRKL and STAT5, in a dose-dependent manner. This inhibition occurs in CML cells expressing both wild-type and T315I mutant BCR-ABL.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

FRET-based Z′-lyte Kinase Assay

This assay is used to determine the in vitro kinase inhibitory activity of compounds.

-

Reaction Setup : Reactions are performed in 384-well plates. Each 10 µL reaction contains ATP (10 µM for wild-type BCR-ABL, 5 µM for T315I mutant), 2 µM Tyr2 peptide substrate, 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA, and 0.0247 µg/mL of either wild-type or T315I mutant BCR-ABL enzyme.

-

Compound Addition : GZD856 or other test compounds are added to the reaction mixture at various concentrations.

-

Incubation : The reaction is incubated at room temperature for a specified period to allow for kinase activity.

-

Detection : A development reagent is added to stop the kinase reaction and generate a fluorescent signal. The ratio of emission signals is calculated to determine the extent of peptide phosphorylation.

-

Data Analysis : IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

This assay measures the effect of compounds on the growth of cancer cell lines.

-

Cell Seeding : K562, Ba/F3, and other cell lines are seeded into 96-well plates at an appropriate density.

-

Compound Treatment : Cells are treated with serial dilutions of GZD856 or control compounds for 72 hours.

-

Viability Assessment : Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis : Luminescence is measured, and the results are expressed as a percentage of the vehicle-treated control. IC50 values are determined from the dose-response curves.

Western Blot Analysis

This technique is used to detect the phosphorylation status of BCR-ABL and its downstream targets.

-

Cell Lysis : Cells treated with GZD856 for 4 hours are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total BCR-ABL, CRKL, and STAT5. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of GZD856 in a living organism.

-

Cell Implantation : Nude mice are subcutaneously inoculated with K562 or Ba/F3-T315I cells.

-

Tumor Growth and Grouping : When tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

Drug Administration : GZD856 is administered orally once daily at a specified dosage (e.g., 10 mg/kg) for a defined period (e.g., 16 consecutive days).[2]

-

Monitoring : Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis : At the end of the study, tumors are excised and weighed.

Conclusion

GZD856 has emerged as a highly promising third-generation TKI with potent activity against both wild-type and, critically, the imatinib-resistant T315I mutant of BCR-ABL.[1][3] Its ability to strongly inhibit the kinase and suppress the proliferation of resistant CML cells in preclinical models underscores its potential as a valuable therapeutic agent for patients who have developed resistance to current therapies.[1][2] The data and protocols presented in this guide provide a solid foundation for further research and development of GZD856 as a next-generation treatment for CML.

References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. | Semantic Scholar [semanticscholar.org]

GZD856 Formic: A Potent Dual Inhibitor for Interrogating Kinase Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

GZD856, in its formic acid salt form, has emerged as a powerful chemical probe for studying the intricate signaling networks governed by key protein kinases. This dual inhibitor of Breakpoint Cluster Region-Abelson (Bcr-Abl) tyrosine kinase and Platelet-Derived Growth Factor Receptors (PDGFRα/β) offers researchers a valuable tool to dissect cellular pathways implicated in cancer and other proliferative disorders. This technical guide provides a comprehensive overview of GZD856's mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Mechanism of Action and Target Profile

GZD856 is an orally bioavailable small molecule inhibitor that targets the ATP-binding site of specific tyrosine kinases. Its primary targets are the Bcr-Abl fusion protein, including the clinically relevant T315I mutant that confers resistance to many first and second-generation inhibitors, and the receptor tyrosine kinases PDGFRα and PDGFRβ.[1][2] By blocking the kinase activity of these proteins, GZD856 effectively shuts down their downstream signaling cascades, leading to the inhibition of cell proliferation and the induction of apoptosis in sensitive cancer cell lines.[1][2]

Quantitative Inhibitory Activity of GZD856

The potency of GZD856 has been quantified against both its primary kinase targets and a variety of cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) reported in the literature.

Table 1: In Vitro Kinase Inhibitory Activity of GZD856

| Target Kinase | IC50 (nM) |

| Bcr-Abl (native) | 19.9[1][2] |

| Bcr-Abl (T315I mutant) | 15.4[1][2] |

| PDGFRα | 68.6[2] |

| PDGFRβ | 136.6[2] |

Table 2: Anti-proliferative Activity of GZD856 in Cancer Cell Lines

| Cell Line | Expressed Kinase(s) | IC50 (nM) |

| K562 | Bcr-Abl (native) | 2.2[1] |

| K562R (Q252H) | Bcr-Abl (mutant) | 67.0[2] |

| Ba/F3 | Bcr-Abl (wild-type) | 0.64[1] |

| Ba/F3 | Bcr-Abl (T315I mutant) | 10.8[1] |

| H1703 | PDGFRα | - |

| A549 | PDGFRβ | - |

Note: IC50 values for H1703 and A549 cell lines are not explicitly provided in the search results, but GZD856 was shown to inhibit their proliferation and downstream signaling.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed when studying the effects of GZD856 on kinase signaling.

In Vitro Kinase Activity Assay (Z'-Lyte™ Assay)

This protocol is adapted from the FRET-based Z'-Lyte™ kinase assay system used to determine the IC50 values of GZD856 against Bcr-Abl and its T315I mutant.[1]

Materials:

-

Recombinant Bcr-Abl (wild-type) and Bcr-Abl (T315I) enzymes

-

Z'-Lyte™ Tyr 2 Peptide substrate (2 µM)

-

ATP (10 µM for wild-type, 5 µM for T315I mutant)

-

Kinase buffer (50 mM HEPES, pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

-

GZD856 formic (in DMSO)

-

Z'-Lyte™ Development Reagent

-

Z'-Lyte™ Stop Reagent

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of GZD856 in DMSO.

-

In a 384-well plate, add 2.5 µL of the GZD856 dilutions.

-

Add 5 µL of the respective Bcr-Abl enzyme and Z'-Lyte™ Tyr 2 Peptide substrate mix in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of the appropriate ATP concentration in kinase buffer.

-

Incubate the reaction at room temperature for 1 hour.

-

Add 5 µL of the Z'-Lyte™ Development Reagent to each well.

-

Incubate at room temperature for 1 hour.

-

Add 5 µL of the Z'-Lyte™ Stop Reagent to each well.

-

Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

-

Calculate the emission ratio and determine the percent inhibition. Plot the percent inhibition against the GZD856 concentration to determine the IC50 value.

Western Blot Analysis of Kinase Signaling

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the Bcr-Abl and PDGFR signaling pathways following GZD856 treatment.[1]

Materials:

-

Cancer cell lines (e.g., K562, Ba/F3, H1703, A549)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Abl, anti-Abl, anti-p-Crkl, anti-Crkl, anti-p-STAT5, anti-STAT5, anti-p-PDGFRα, anti-PDGFRα, anti-p-PDGFRβ, anti-PDGFRβ, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere (for adherent cells) or grow to a suitable density.

-

Treat cells with various concentrations of GZD856 for the desired time (e.g., 4 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the effect of GZD856 on protein phosphorylation.

Cell Proliferation Assay (CCK-8 Assay)

This protocol describes how to measure the anti-proliferative effects of GZD856 on cancer cell lines using the Cell Counting Kit-8 (CCK-8).[1]

Materials:

-

Cancer cell lines

-

This compound

-

Cell culture medium

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow the cells to attach and grow for 24 hours.

-

Add 10 µL of serial dilutions of GZD856 to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the GZD856 concentration to determine the IC50 value.

Visualizing GZD856's Impact on Kinase Signaling

The following diagrams, generated using Graphviz, illustrate the signaling pathways inhibited by GZD856 and a general experimental workflow.

Caption: Inhibition of the Bcr-Abl signaling pathway by GZD856.

Caption: Inhibition of the PDGFR signaling pathway by GZD856.

Caption: General experimental workflow for studying GZD856.

Conclusion

References

Preliminary Efficacy of GZD856 Formic: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy of GZD856, focusing on its potent inhibitory activity against BCR-ABL kinase, including the clinically relevant T315I mutation. GZD856, particularly as its formate salt (GZD856 formic) to enhance solubility and stability, has demonstrated significant anti-neoplastic properties in preclinical models of Chronic Myeloid Leukemia (CML). This document outlines the quantitative data from key studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Efficacy Data

The preclinical efficacy of GZD856 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for easy comparison.

In Vitro Kinase and Antiproliferative Activity of GZD856

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| Native Bcr-Abl | Kinase Activity | 19.9 | [1] |

| Bcr-Abl (T315I mutant) | Kinase Activity | 15.4 | [1] |

| PDGFRα | Kinase Activity | 68.6 | |

| PDGFRβ | Kinase Activity | 136.6 | |

| K562 (Bcr-Abl positive) | Antiproliferation | 2.2 | [1] |

| Ba/F3 (Bcr-Abl WT) | Antiproliferation | 0.64 | [2] |

| Ba/F3 (Bcr-Abl T315I) | Antiproliferation | 10.8 | [2] |

In Vivo Tumor Growth Inhibition by GZD856

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| K562 | GZD856 | 10 mg/kg/day (p.o.) | Potent suppression | [1] |

| Ba/F3 (Bcr-Abl T315I) | GZD856 | 20 mg/kg/day (p.o.) | Dose-dependent inhibition | [1] |

| Ba/F3 (Bcr-Abl T315I) | GZD856 | 50 mg/kg/day (p.o.) | Dose-dependent inhibition | [1] |

Pharmacokinetic Profile of GZD856 in Rats

| Parameter | Intravenous (5 mg/kg) | Oral (25 mg/kg) |

| Cmax | 934.38 µg/L | 899.5 µg/L |

| T1/2 | 19.97 h | 22.2 h |

| AUC0-∞ | 8165.8 µg/L*h | - |

| Oral Bioavailability | - | 78% |

Core Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis for Bcr-Abl Signaling

Objective: To determine the effect of GZD856 on the phosphorylation of Bcr-Abl and its downstream signaling proteins.

Protocol:

-

Cell Culture and Treatment: K562 and Ba/F3 cells (expressing wild-type or T315I mutant Bcr-Abl) are cultured in appropriate media. Cells are treated with varying concentrations of GZD856 for 4 hours.

-

Cell Lysis: Following treatment, cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prepare whole-cell lysates.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal protein loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-40 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for phosphorylated Bcr-Abl (p-Bcr-Abl), total Bcr-Abl, phosphorylated Crkl (p-Crkl), total Crkl, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Antibody dilutions are optimized as per manufacturer's recommendations, typically ranging from 1:500 to 1:2000.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system. The intensity of the bands is quantified using densitometry software.

In Vivo Xenograft Studies in Nude Mice

Objective: To evaluate the in vivo anti-tumor efficacy of GZD856 in mouse models of CML.

Protocol:

-

Animal Models: Athymic BALB/c nude mice (4-6 weeks old) are used for these studies.

-

Cell Preparation and Implantation:

-

K562 or Ba/F3-T315I cells are harvested during the logarithmic growth phase.

-

A suspension of one million cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is prepared.

-

The cell suspension is subcutaneously injected into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Tumor growth is monitored regularly by measuring the length and width of the tumor with digital calipers.

-

Tumor volume is calculated using the formula: Volume = (width)² × length / 2.[3]

-

-

Drug Administration:

-

Once the tumors reach a palpable size (e.g., 75-150 mm³), the mice are randomized into treatment and control groups.[4]

-

GZD856 is administered orally via gavage at the specified doses (e.g., 10, 20, or 50 mg/kg/day) for a defined period (e.g., 16 consecutive days).[1] A vehicle control group receives the formulation excipients only.

-

-

Efficacy Evaluation:

-

Tumor volumes and body weights are measured throughout the study.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

-

-

Pharmacodynamic Analysis (Optional): Tumor tissues can be collected at the end of the study for pharmacodynamic biomarker analysis, such as Western blotting, to confirm target engagement in vivo.

Visualizing the Mechanism of Action

To illustrate the biological context of GZD856's efficacy, the following diagrams have been generated using the DOT language.

GZD856 Experimental Workflow

Caption: Workflow of preclinical evaluation for GZD856.

BCR-ABL Signaling Pathway and GZD856 Inhibition

Caption: GZD856 inhibits the oncogenic BCR-ABL signaling cascade.

References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 4. K562 Xenograft Model - Altogen Labs [altogenlabs.com]

Methodological & Application

Application Notes and Protocols for GZD856 Formic Acid Salt with K562 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, including the gatekeeper T315I mutant, which is a common cause of resistance to first and second-generation tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3] The K562 cell line, derived from a CML patient in blast crisis, is a widely used model for studying the efficacy of Bcr-Abl inhibitors. This document provides a detailed in vitro protocol for the use of GZD856 formic acid salt in experiments with K562 cells. The formic acid salt of GZD856 offers enhanced water solubility and stability, making it suitable for in vitro studies.[4]

Mechanism of Action

GZD856 exerts its anti-leukemic effect by directly inhibiting the kinase activity of Bcr-Abl. This inhibition blocks the downstream signaling pathways that are constitutively activated in CML, leading to the suppression of cell proliferation and induction of apoptosis. Specifically, GZD856 has been shown to inhibit the phosphorylation of Bcr-Abl and its downstream effectors, including Crkl and STAT5, in K562 cells in a dose-dependent manner.[1][3]

Quantitative Data Summary

The following table summarizes the reported IC50 values for GZD856 in various Bcr-Abl expressing cell lines, demonstrating its high potency against both wild-type and mutant Bcr-Abl.

| Cell Line | Bcr-Abl Genotype | GZD856 IC50 (nM) | Reference |

| K562 | Bcr-Abl WT | 2.2 | [1][3][4] |

| K562R | Bcr-Abl Q252H | 67.0 | [3][4] |

| Ba/F3 | Bcr-Abl WT | 0.64 | [1][3][4] |

| Ba/F3 | Bcr-Abl T315I | 10.8 | [1][3][4] |

Experimental Protocols

K562 Cell Culture

-

Cell Line: K562 (ATCC® CCL-243™)

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: K562 cells grow in suspension. Subculture every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Preparation of this compound Acid Salt Stock Solution

-

Solvent: Due to its salt form, this compound acid salt should be readily soluble in sterile, nuclease-free water or DMSO. It is recommended to first attempt dissolution in water. If solubility is limited, use DMSO.

-

Stock Concentration: Prepare a 10 mM stock solution. For example, dissolve the appropriate amount of this compound acid salt in the chosen solvent.

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is for a 96-well plate format.

-

Cell Seeding: Seed K562 cells at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of growth medium.

-

Drug Treatment: Prepare serial dilutions of this compound acid salt from the stock solution in growth medium. Add the desired final concentrations of GZD856 to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug, e.g., water or DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Bcr-Abl Signaling

-

Cell Treatment: Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/well. Treat the cells with various concentrations of GZD856 (e.g., 0, 10, 50, 100 nM) for 4-6 hours.

-

Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Bcr-Abl, Bcr-Abl, p-Crkl, Crkl, p-STAT5, STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: Experimental workflow for in vitro evaluation of GZD856 in K562 cells.

References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

GZD856 Formic Acid Salt: Application Notes and Protocols for Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction